2-chloro-8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one
Overview
Description
2-chloro-8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a role in various cellular processes, including cell differentiation, proliferation, and apoptosis. Inhibition of GSK-3 has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mechanism of Action
2-chloro-8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one inhibits GSK-3 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates, leading to a cascade of downstream effects. GSK-3 inhibition has been shown to activate the Wnt/β-catenin pathway, which plays a role in cell proliferation and differentiation. In addition, GSK-3 inhibition has been shown to regulate insulin signaling and glucose metabolism, making it a potential therapeutic target for diabetes.
Biochemical and Physiological Effects:
2-chloro-8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has been shown to have various biochemical and physiological effects. It has been shown to increase the proliferation and differentiation of stem cells, promote the survival of neurons, and regulate glucose metabolism. In addition, 2-chloro-8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has been shown to have anti-inflammatory effects and to regulate the immune response.
Advantages and Limitations for Lab Experiments
2-chloro-8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency and selectivity for GSK-3. It has been extensively studied and has a well-established mechanism of action. However, 2-chloro-8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one also has some limitations. It is a cell-permeable compound that can have off-target effects, and its long-term toxicity and stability have not been fully evaluated.
Future Directions
There are several future directions for research on 2-chloro-8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one. One area of research is the development of more potent and selective GSK-3 inhibitors. Another area of research is the evaluation of the long-term toxicity and stability of 2-chloro-8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one. In addition, 2-chloro-8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one could be used in combination with other drugs to enhance its therapeutic potential. Finally, 2-chloro-8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one could be used as a tool to study the role of GSK-3 in various cellular processes and diseases.
Scientific Research Applications
2-chloro-8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, colon cancer, and pancreatic cancer. It has also been shown to promote the differentiation of embryonic stem cells and induced pluripotent stem cells, making it a useful tool for stem cell research. In addition, 2-chloro-8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-chloro-8-(2,3-dihydroindol-1-ylsulfonyl)pyrido[1,2-a]quinazolin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3S/c21-14-5-8-19-22-20(25)16-11-15(6-7-18(16)23(19)12-14)28(26,27)24-10-9-13-3-1-2-4-17(13)24/h1-8,11-12H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOZXRWQAQDXBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)N5C=C(C=CC5=NC4=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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